![molecular formula C32H24N2O10 B4886383 4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B4886383.png)
4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid
Vue d'ensemble
Description
‘4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid’, also known as BBD, is a synthetic compound that has gained significant attention in the field of biomedical research. This compound has been found to have potential therapeutic applications due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid involves the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. This compound has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. The unique structure of this compound allows it to interact with specific targets in the cell, making it a promising candidate for drug development.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of specific enzymes involved in cell proliferation and inflammation. In vivo studies have shown that this compound has anti-tumor and anti-inflammatory effects in animal models. This compound has also been found to have neuroprotective effects in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is also relatively easy to synthesize, making it a cost-effective compound for research. However, this compound has limitations in terms of its specificity and selectivity for specific targets. Further research is needed to optimize the structure of this compound to improve its efficacy and reduce off-target effects.
Orientations Futures
There are several future directions for 4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid research, including the development of more potent and selective analogs, the investigation of its efficacy in combination with other drugs, and the exploration of its potential as a diagnostic tool. This compound has also shown promise in the treatment of other diseases, such as diabetes and cardiovascular disease, which warrant further investigation. Overall, this compound is a promising compound with significant potential for drug development and biomedical research.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various diseases. Its unique structure and mechanism of action make it an attractive candidate for drug development and biomedical research. The synthesis method of this compound has been optimized to improve yield and purity, making it a cost-effective process. Further research is needed to optimize the structure of this compound and improve its efficacy and specificity for specific targets. Overall, this compound has significant potential for future biomedical research and drug development.
Applications De Recherche Scientifique
4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Propriétés
IUPAC Name |
2-[(4-acetyloxybenzoyl)amino]-5-[4-[(4-acetyloxybenzoyl)amino]-3-carboxyphenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O10/c1-17(35)43-23-9-3-19(4-10-23)29(37)33-27-13-7-21(15-25(27)31(39)40)22-8-14-28(26(16-22)32(41)42)34-30(38)20-5-11-24(12-6-20)44-18(2)36/h3-16H,1-2H3,(H,33,37)(H,34,38)(H,39,40)(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXSNCSJFPVVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)OC(=O)C)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




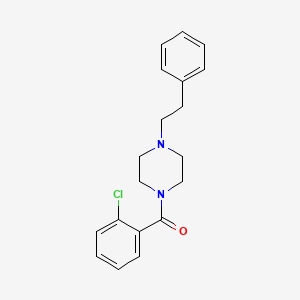

![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4886339.png)
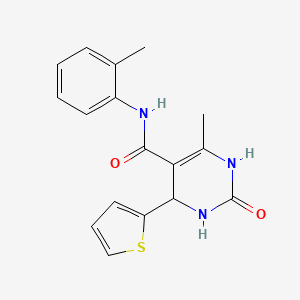
![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4886348.png)
![N-cyclopropyl-3-{[(4-fluorophenyl)acetyl]amino}benzamide](/img/structure/B4886352.png)
![2-iodo-6-methoxy-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]phenol](/img/structure/B4886355.png)
![3-iodo-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4886357.png)
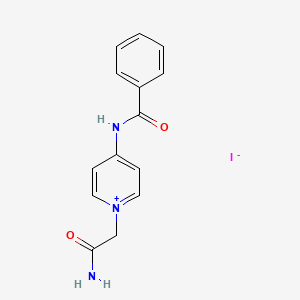

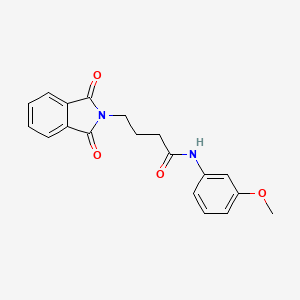
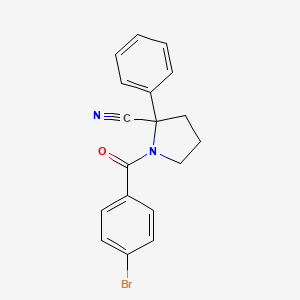
![(4-{5-[(3-methyl-5-isoxazolyl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B4886403.png)